4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide
Overview
Description
“4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide” is a chemical compound with the molecular formula C20H24ClN3O3 . It has been identified as an interesting member of a series of selective and potent gastroprokinetic agents .
Synthesis Analysis
A new series of 2-amino- and 2-(substituted amino)-N-[(4-benzyl-2-morpholinyl)methyl]benzamides has been synthesized . These compounds were examined to determine whether they have advantages over the 2-morpholinyl benzamides 1 with a 2-alkoxy group .
Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group, a morpholinyl group, and a benzamide group . The exact structure would require more specific information or advanced analytical techniques to determine.
Scientific Research Applications
Gastroprokinetic Agent Development
This compound has been identified as a member of a series of selective and potent gastroprokinetic agents . It shows promise in enhancing gastric emptying, which can be beneficial in treating conditions like gastroparesis. Researchers have synthesized derivatives to examine their advantages over existing 2-morpholinyl benzamides with a 2-alkoxy group .
Structure-Activity Relationship (SAR) Studies
The variations in the chemical structure of this compound allow for extensive SAR studies. These studies can help in understanding the molecular framework required for gastroprokinetic activity and could lead to the development of new therapeutic agents with improved efficacy and safety profiles .
Pharmacological Research
In pharmacology, this compound’s derivatives can be used to study their interaction with various biological targets. This can provide insights into the compound’s mechanism of action and its potential side effects .
Chemical Synthesis of Analogues
The compound serves as a starting point for the synthesis of a wide range of analogues. These analogues can be screened for various biological activities, leading to the discovery of compounds with potential therapeutic applications .
Biochemical Assays
Due to its structural features, the compound can be utilized in biochemical assays to produce peroxides or phenolic compounds. This application is particularly useful in biochemistry research for studying oxidative stress and related pathways .
Drug Metabolism Studies
As a benzamide derivative, this compound can be used in drug metabolism studies to explore how such compounds are processed in the body. This can help in predicting the metabolic fate of new drug candidates .
Comparative Efficacy Testing
The compound can be compared against standard agents like metoclopramide to evaluate its relative efficacy. This can aid in determining its potential as a superior gastroprokinetic agent .
Toxicological Assessments
It’s crucial to assess the safety profile of this compound. Toxicological studies can help determine the safe dosage range and identify any potential risks associated with its use .
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide is the gastrointestinal tract . This compound has been identified as a member of a series of selective and potent gastroprokinetic agents .
Mode of Action
The compound interacts with its target, the gastrointestinal tract, to enhance gastric emptying
Biochemical Pathways
The compound affects the gastroprokinetic pathway . This pathway is responsible for the movement of contents within the gastrointestinal tract. By enhancing this pathway, the compound can improve the symptoms of conditions like gastroparesis, where gastric emptying is delayed .
Result of Action
The result of the compound’s action is an improvement in gastric emptying . This can alleviate symptoms of conditions like gastroparesis, which is characterized by delayed gastric emptying .
properties
IUPAC Name |
4-amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-2-27-20-11-19(23)18(22)10-17(20)21(26)24-12-16-14-25(8-9-28-16)13-15-6-4-3-5-7-15/h3-7,10-11,16H,2,8-9,12-14,23H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMRXDXYXHBNIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920928 | |
Record name | 4-Amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide | |
CAS RN |
112885-33-3 | |
Record name | 4-Amino-N-((4-benzyl-2-morpholinyl)-methyl)-5-chloro-2-ethoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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